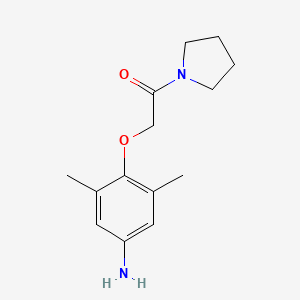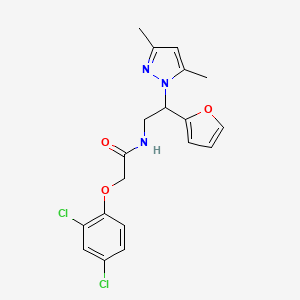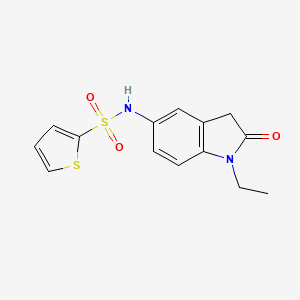
4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide” is a complex organic molecule. Based on its name, it likely contains a fluorophenyl group and a piperazine group, both common in many pharmaceuticals and research chemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including substitution reactions . For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a boric acid derivative, is obtained by a two-step substitution reaction .科学的研究の応用
Catalytic Synthesis of Therapeutic Agents
Research has highlighted the catalytic enantioselective synthesis of compounds that serve as therapeutic agents for cocaine abuse, utilizing chiral isoborneolsulfonamide ligands. This process includes the synthesis of new ligands bearing a trifluoromethyl substituent, showcasing the compound's potential in therapeutic applications (Forrat, Ramón, & Yus, 2007).
Corrosion Inhibition
Piperidine derivatives have been studied for their corrosion inhibition properties on iron, employing quantum chemical calculations and molecular dynamics simulations. These studies demonstrate the potential of such compounds, including variations of the base molecule, in protecting metallic surfaces against corrosion (Kaya et al., 2016).
Carbonic Anhydrase Inhibition
Sulfonamide carbonic anhydrase inhibitors, incorporating ureido moieties with a 4-N-substituted piperazine fragment, have been synthesized and tested against various isoforms. These studies underline the compound's relevance in pharmacological applications, including antitumor activities (Congiu et al., 2015).
Molecular and Crystal Structure Analysis
The synthesis, characterization, and biological evaluation of certain piperazine compounds have been conducted, focusing on their antimicrobial and anthelmintic activities. These studies provide insights into the structural and activity relationships of such compounds (Sanjeevarayappa et al., 2015).
Pharmacological Profile Exploration
Investigations into the pharmacological profiles of specific piperazinylbenzenesulfonamide derivatives have revealed their potential as 5-HT6 receptor antagonists. These findings highlight the compound's utility in brain penetration and memory enhancement, suggesting its application in treating neurological conditions (Stean et al., 2002).
作用機序
Target of Action
The primary targets of 4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . This means that the compound binds to a site on the ENTs that is different from the active site, altering the transporter’s conformation and reducing its activity.
Biochemical Pathways
Given its inhibitory effect on ents, it can be inferred that the compound affects nucleotide synthesis and adenosine function
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and undergo metabolism in the liver, yielding several metabolites consistent with hydroxylation and reduction
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ENTs. This results in reduced nucleoside transport, which can affect nucleotide synthesis and adenosine function .
特性
IUPAC Name |
4-(2-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-6-4-3-5-11(12)13/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPZCERTBDAKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Chlorophenyl)piperazino]-3-(4-methoxy-1-naphthyl)-2-propen-1-one](/img/structure/B2969516.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2969518.png)
![1-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2969521.png)

![2-(7-methyl-3-oxo-5-pyrrolidin-1-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2969523.png)

![methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate](/img/structure/B2969526.png)


![2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2969531.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2969533.png)

